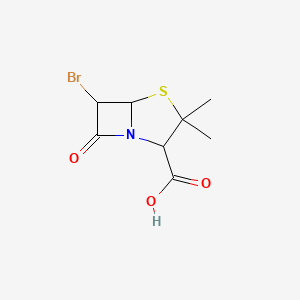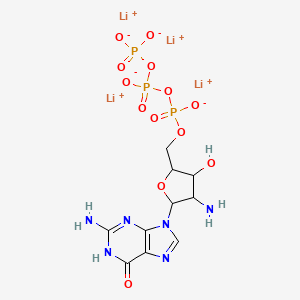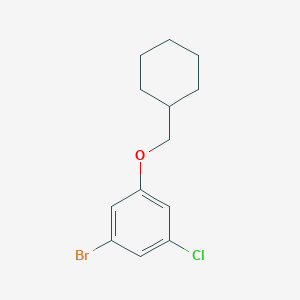![molecular formula C7H10ClN3O B12068220 Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- CAS No. 771556-85-5](/img/structure/B12068220.png)
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has garnered interest due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine with an appropriate amine. The reaction is facilitated by lithiation using lithium hexamethyldisilazide (LiHMDS) as a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or THF.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are facilitated by bases like LiHMDS or sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of β-glucuronidase.
Industry: Utilized in the development of agrochemicals and materials science due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2-Chloro-4-methylpyrimidine
- 2-Aminopyrimidine derivatives
Comparison: Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced enzyme inhibitory activity or different pharmacokinetic profiles, making it a valuable compound for various applications .
Properties
CAS No. |
771556-85-5 |
|---|---|
Molecular Formula |
C7H10ClN3O |
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-[(4-chloropyrimidin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-9-3-2-6(8)10-7/h2-3,12H,4-5H2,1H3 |
InChI Key |
CQIWUUIQVDIFNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)




![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)

![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)

